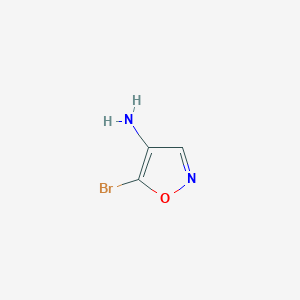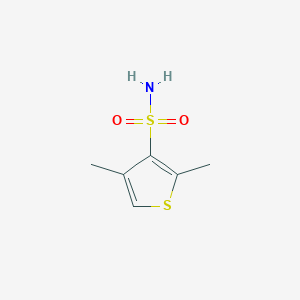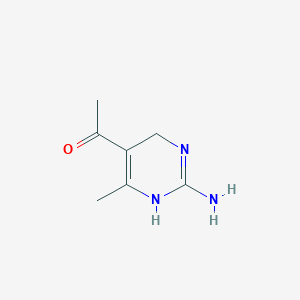
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone is a heterocyclic compound belonging to the dihydropyrimidinone family This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone can be achieved through several methods. One common approach is the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions, leading to the formation of dihydropyrimidinone derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, the use of recyclable and heterogeneous catalysts such as Montmorillonite-KSF has been reported to improve yields and reduce reaction times . Microwave irradiation and phase transfer catalysis are also employed to enhance the efficiency and eco-friendliness of the synthesis process .
化学反応の分析
Types of Reactions: 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidines, and various functionalized derivatives .
科学的研究の応用
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antibacterial and antifungal agent.
Medicine: It has been investigated for its cytotoxic activity against various cancer cell lines.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its cytotoxic activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
類似化合物との比較
2-Amino-1,4-dihydropyrimidines: These compounds share a similar pyrimidine scaffold and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-containing compounds also possess a heterocyclic ring structure and are known for their diverse pharmacological properties.
Uniqueness: 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-(2-amino-6-methyl-1,4-dihydropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H2,1-2H3,(H3,8,9,10) |
InChIキー |
ZHSZJQSCUDYKRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CN=C(N1)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


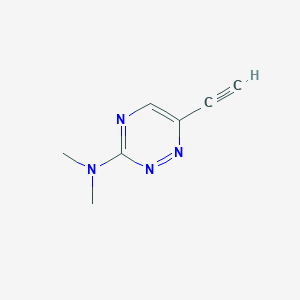
![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

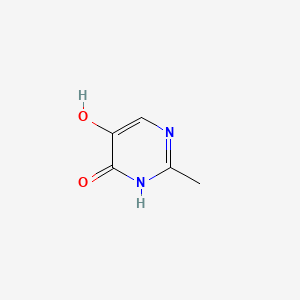
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)


